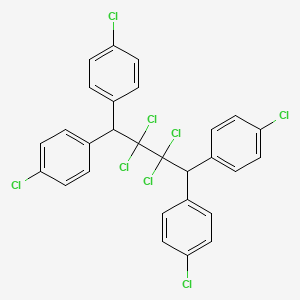
1,1',1'',1'''-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is a complex organic compound characterized by its multiple chlorine atoms and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves multiple steps, starting with the chlorination of butane to introduce chlorine atoms at specific positions. This is followed by the attachment of chlorobenzene groups through a series of substitution reactions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced chemical reactors to manage the exothermic nature of the reactions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove chlorine atoms or alter the structure of the benzene rings.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and benzene rings allow it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with similar chlorine content but different structural properties.
1,1,1,2-Tetrachloroethane: Another chlorinated compound with distinct chemical behavior.
2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane: A compound with both chlorine and fluorine atoms, offering unique reactivity.
Uniqueness
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is unique due to its specific arrangement of chlorine atoms and benzene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
66291-83-6 |
|---|---|
Molecular Formula |
C28H18Cl8 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
1-chloro-4-[2,2,3,3-tetrachloro-1,4,4-tris(4-chlorophenyl)butyl]benzene |
InChI |
InChI=1S/C28H18Cl8/c29-21-9-1-17(2-10-21)25(18-3-11-22(30)12-4-18)27(33,34)28(35,36)26(19-5-13-23(31)14-6-19)20-7-15-24(32)16-8-20/h1-16,25-26H |
InChI Key |
RTRIINARZXPSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(C(C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
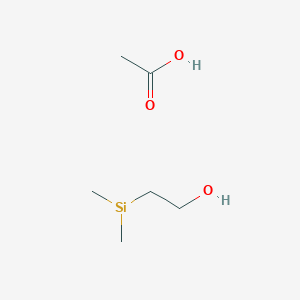
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)
![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
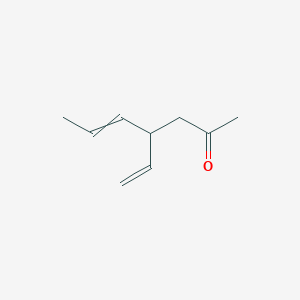
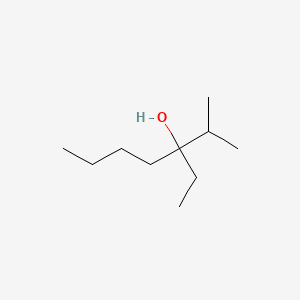
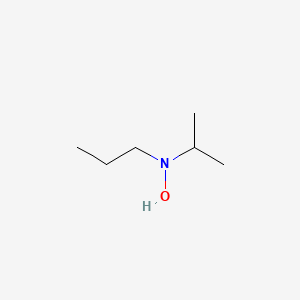
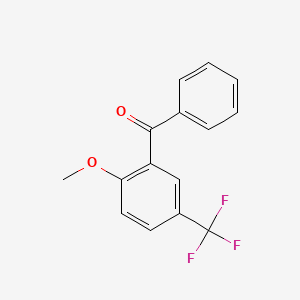
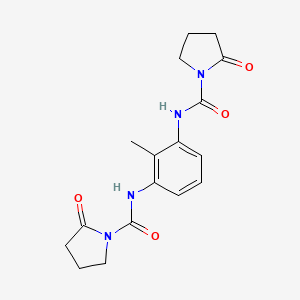
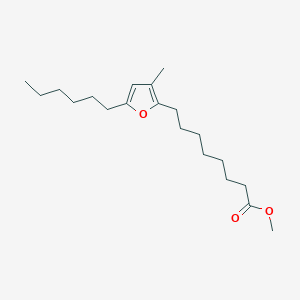
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
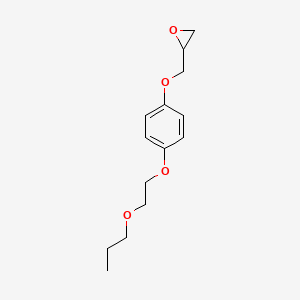
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
